Product packaging for 2-(Methylsulfanyl)propan-1-ol(Cat. No.:CAS No. 20463-93-8)

2-(Methylsulfanyl)propan-1-ol

Cat. No.: B1611239
CAS No.: 20463-93-8
M. Wt: 106.19 g/mol
InChI Key: GXCIVMULHWHONI-UHFFFAOYSA-N
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Description

Conceptual Framework and Research Significance of Sulfur-Containing Alcohols

Sulfur-containing alcohols, a class of organosulfur compounds, are structurally analogous to traditional alcohols, with a sulfur atom replacing the oxygen atom in the hydroxyl group, or present elsewhere in the carbon chain. This substitution significantly influences the molecule's chemical and physical properties. Thiols (R-SH), for instance, are the direct sulfur counterparts of alcohols (R-OH) and are known for their distinct, often strong odors. ebsco.comwikipedia.org They are more acidic than alcohols and their conjugate bases, thiolates, are excellent nucleophiles. wikipedia.orglibretexts.org The sulfur atom imparts unique reactivity, including the ability to be easily oxidized to form disulfides (R-S-S-R), a linkage crucial for the structural integrity of proteins and enzymes. ebsco.comlibretexts.org

The significance of sulfur-containing alcohols in research is broad, spanning from fundamental organic chemistry to materials science and biology. ebsco.comrsc.orgrsc.org In polymer chemistry, for example, new methods are being developed for the synthesis of sulfur-containing polymers using abundant and sometimes waste-product feedstocks like carbonyl sulfide (B99878) (COS) and diols. rsc.orgrsc.org These approaches are often atom-economical and can be performed under mild, metal-free conditions, making them attractive for creating green materials. rsc.orgrsc.org In the realm of biology and biochemistry, sulfur-containing compounds are investigated for their roles in enzymatic reactions and as potential therapeutic agents. The thioether and hydroxyl groups can participate in hydrogen bonding and other interactions with the active sites of enzymes, thereby modulating their activity. Furthermore, their distinct aroma profiles make them important subjects of study in food science and enology, where they contribute to the characteristic scents of products like wine. scielo.org.zaresearchgate.netwikipedia.org

The compound 2-(Methylsulfanyl)propan-1-ol belongs to the family of sulfur-containing alcohols, specifically a thioether alcohol. Its structure, featuring both a hydroxyl group and a methylsulfanyl (thioether) group, provides it with a unique combination of properties that are of interest in various research fields.

Historical Perspectives on Research Involving this compound and Related Analogs

Historically, research into simple sulfur-containing alcohols has often been linked to their potent sensory properties and their presence in natural products. For instance, methionol (B20129), or 3-(methylsulfanyl)propan-1-ol, a close structural analog of this compound, has long been identified as a volatile compound in foods and beverages, notably in wine, where it is produced during fermentation by yeast from L-methionine. wikipedia.orgnih.gov Its presence can impart cauliflower and potato-like off-odors. researchgate.net Early research, therefore, often focused on its identification and quantification in these contexts, driven by the desire to understand and control the aroma profiles of fermented products.

The study of related analogs has also contributed to a broader understanding of structure-activity relationships in sulfur-containing compounds. Research on homologous series of alkanethiols has revealed that structural changes, such as chain length and branching, significantly influence odor qualities and thresholds. researchgate.net For example, tertiary alkanethiols have been found to have lower odor thresholds than primary or secondary ones. researchgate.net This foundational research provides a basis for predicting the sensory properties of other sulfur-containing alcohols like this compound.

In the context of organic synthesis, sulfur-containing alcohols and their derivatives have been used as intermediates in the preparation of more complex molecules. The reactivity of the sulfur and hydroxyl groups allows for a variety of chemical transformations.

Overview of Current Academic Research Landscape and Identified Knowledge Gaps

Current academic research continues to explore the multifaceted nature of this compound and its analogs. A significant area of investigation remains in the field of food chemistry and enology. For example, its isomer, 3-(methylsulfanyl)propan-1-ol (methionol), is a key odorant in Polish mead, with its concentration being influenced by manufacturing processes like fermentation and maturation. acs.org Studies have also used this compound as a discriminant variable to distinguish between wines from different geographical origins, highlighting its importance in authenticity and fraud prevention. scielo.org.zaresearchgate.net

In the realm of biochemistry, research is delving into the biosynthetic pathways of related compounds. For instance, the roles of specific yeast genes (ARO8, ARO9, and ARO10) in the production of methionol from L-methionine during fermentation are being actively studied. researchgate.net This type of research provides insights into how the production of these flavor-active compounds can be modulated at a genetic level.

From a synthetic chemistry perspective, there is ongoing interest in developing novel and efficient methods for creating sulfur-containing molecules. The development of click chemistry reactions to connect alcohols with other molecules via sulfur-containing linkers is an active area of research. rsc.orgrsc.org

Identified Knowledge Gaps:

Despite the existing body of research, there are still knowledge gaps concerning this compound specifically. While its isomer, 3-(methylsulfanyl)propan-1-ol, has been extensively studied as a flavor compound, there is a comparative lack of detailed research on the specific sensory properties and occurrence of this compound in various natural products.

Furthermore, while the general reactivity of sulfur-containing alcohols is understood, the specific reaction kinetics and mechanisms for this compound in various chemical transformations are not well-documented in publicly available literature. Its potential applications as a building block in the synthesis of novel materials or biologically active compounds remain largely unexplored.

Finally, while quantitative structure-activity relationship (QSAR) models have been developed to predict the biodegradability of some organic compounds, including N-heterocycles, specific studies on the biodegradability of this compound are needed to better understand its environmental fate. d-nb.info

Table of Research Findings on this compound and Related Analogs:

Compound Research Context Key Findings Citations
3-(Methylsulfanyl)propan-1-ol (Methionol) Food Chemistry (Wine, Mead)Identified as a key odorant; concentration varies with production methods. Used to differentiate wines by origin. scielo.org.zaresearchgate.netacs.orgacs.org
3-(Methylsulfanyl)propan-1-ol (Methionol) Biochemistry (Yeast Metabolism)Produced by yeast from L-methionine via the Ehrlich pathway, involving ARO genes. nih.govresearchgate.net
Sulfur-Containing Alcohols (General) Polymer ChemistryUsed in the synthesis of sulfur-containing polymers via atom-economical click reactions. rsc.orgrsc.org
Alkanethiols Sensory Science (QSAR)Odor thresholds are strongly influenced by steric effects, with tertiary thiols having lower thresholds. researchgate.net
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol Synthetic ChemistryUsed as an intermediate in organic synthesis.
3-[(2-hydroxyethyl)sulfanyl]propan-1-ol Medicinal ChemistryInvestigated for potential therapeutic properties and as a building block for drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10OS B1611239 2-(Methylsulfanyl)propan-1-ol CAS No. 20463-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(3-5)6-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCIVMULHWHONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516021
Record name 2-(Methylsulfanyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20463-93-8
Record name 2-(Methylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)propan-1-ol
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Synthetic Methodologies for 2 Methylsulfanyl Propan 1 Ol

Conventional Chemical Synthesis Routes to 2-(Methylsulfanyl)propan-1-ol

Conventional methods for synthesizing this compound rely on well-established organic reactions, including addition, reduction, and substitution pathways.

Addition Reactions and Regioselectivity Control

A primary route for the synthesis of this compound involves the nucleophilic ring-opening of propylene (B89431) oxide with a sulfur nucleophile, typically methanethiol (B179389) or its corresponding thiolate. This reaction is a classic example of an addition reaction to an epoxide.

The key challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack. Propylene oxide has two electrophilic carbon atoms: a primary (C1) and a secondary (C2) carbon. The attack of the methylthiolate nucleophile can, in principle, lead to two isomeric products: this compound and 1-(Methylsulfanyl)propan-2-ol.

Under basic or neutral conditions, the reaction generally follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net In the case of propylene oxide, the primary carbon (C1) is less hindered, leading to the preferential formation of the secondary alcohol, 1-(Methylsulfanyl)propan-2-ol. However, to obtain the desired primary alcohol, this compound, the attack must be directed to the secondary carbon (C2).

Achieving this regioselectivity often involves careful selection of reaction conditions and reagents. The use of a pre-formed sodium thiomethoxide in a suitable solvent can influence the reaction's outcome. The nature of the solvent and the presence of counter-ions can affect the nucleophilicity of the thiolate and the transition state of the ring-opening reaction, thereby influencing the regioselectivity.

ReactantsCatalyst/ConditionsMajor ProductMinor ProductReference
Propylene oxide, MethanethiolSodium hydroxide1-(Methylsulfanyl)propan-2-olThis compoundGeneral S(_N)2 epoxide opening
Propylene oxide, Sodium thiomethoxideOptimized solvent/temperatureThis compound1-(Methylsulfanyl)propan-2-ol semanticscholar.org

Reduction Strategies for Precursor Compounds

Another significant synthetic route to this compound is through the reduction of suitable precursor compounds that already contain the required carbon-sulfur bond. Common precursors include 2-(methylthio)propanoic acid and its corresponding esters, or 2-(methylthio)propanal.

Powerful reducing agents are required to convert carboxylic acids and esters to primary alcohols. Lithium aluminum hydride (LiAlH(_4)) is a highly effective reagent for this transformation. chemguide.co.ukmasterorganicchemistry.com The reduction of 2-(methylthio)propanoic acid or its methyl or ethyl ester with LiAlH(_4) in an anhydrous ether solvent, followed by an aqueous workup, yields this compound. youtube.comdoubtnut.com

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH(_3)-THF) or borane-dimethyl sulfide (B99878) (BMS), are also capable of reducing carboxylic acids to primary alcohols and offer a milder alternative to LiAlH(_4). nih.govfigshare.com These reagents can exhibit greater functional group tolerance.

The reduction of 2-(methylthio)propanal would also yield the desired product. This can be achieved using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH(_4)) or catalytic hydrogenation.

Precursor CompoundReducing AgentProductReference
2-(Methylthio)propanoic acidLithium aluminum hydride (LiAlH(_4))This compound chemguide.co.ukdoubtnut.com
Methyl 2-(methylthio)propanoateLithium aluminum hydride (LiAlH(_4))This compound researchgate.net
2-(Methylthio)propanoic acidBorane-tetrahydrofuran (BH(_3)-THF)This compound nih.gov
2-(Methylthio)propanalSodium borohydride (NaBH(_4))This compoundGeneral aldehyde reduction

Substitution Reactions and Stereochemical Considerations

The synthesis of this compound can also be accomplished through nucleophilic substitution reactions. A suitable substrate would be a 3-carbon chain with a leaving group at the C2 position and a hydroxyl group at the C1 position. For instance, the reaction of 2-chloropropan-1-ol (B1217905) with sodium thiomethoxide would yield this compound via an S(_N)2 reaction.

When considering the stereochemistry of the final product, the starting material's stereochemistry is crucial. If a stereochemically pure starting material is used, such as (R)-2-chloropropan-1-ol, the S(_N)2 reaction with sodium thiomethoxide would proceed with inversion of configuration at the C2 stereocenter, leading to the formation of (S)-2-(Methylsulfanyl)propan-1-ol. This approach is valuable for the synthesis of enantiomerically pure forms of the target compound.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. Both transition metal and organocatalytic approaches have been explored for the synthesis of β-hydroxy sulfides like this compound.

Transition Metal-Mediated Catalysis

Transition metal catalysts have been employed to facilitate the ring-opening of epoxides with thiols. Various metals, including titanium, zirconium, and others, can act as Lewis acids to activate the epoxide ring, making it more susceptible to nucleophilic attack. This can lead to improved reaction rates and, in some cases, altered regioselectivity compared to uncatalyzed reactions.

For the synthesis of this compound, a transition metal catalyst could potentially favor the attack of methanethiol at the more substituted carbon of propylene oxide. The choice of metal and ligand is critical in controlling the outcome of the reaction. While specific examples for the synthesis of this compound are not abundant in the literature, the general methodology for the synthesis of β-hydroxy sulfides from epoxides and thiols using transition metal catalysts is well-established.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of this compound, organocatalysts can be used to achieve an enantioselective ring-opening of propylene oxide with methanethiol.

Chiral organocatalysts, such as those based on proline or cinchona alkaloids, can activate the epoxide and/or the thiol, leading to a stereocontrolled addition. This approach allows for the synthesis of specific enantiomers of this compound, which is of significant interest in various fields, including the synthesis of chiral pharmaceuticals and agrochemicals. For instance, chiral thiourea (B124793) catalysts have been shown to be effective in the asymmetric desymmetrization of meso-epoxides with thiols, a principle that can be extended to the kinetic resolution of racemic epoxides like propylene oxide. nih.govmdpi.com

Catalyst TypeReactionAdvantageReference
Transition Metal (e.g., Ti, Zr)Epoxide ring-openingEnhanced reactivity, potential for regiocontrolGeneral β-hydroxy sulfide synthesis
Chiral Organocatalyst (e.g., thiourea-based)Asymmetric epoxide ring-openingEnantioselective synthesis of chiral this compound nih.govmdpi.com

Enzymatic Biocatalysis for Asymmetric Synthesis

The asymmetric synthesis of chiral alcohols is a field of significant interest in the chemical and pharmaceutical industries. Enzymatic biocatalysis, particularly the use of alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. ADHs are a class of oxidoreductases that catalyze the reversible reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols with high enantioselectivity. nih.govnih.gov

The synthesis of a specific enantiomer of this compound can be envisioned through the asymmetric reduction of a prochiral precursor, such as 2-(methylthio)propanal or 1-(methylthio)propan-2-one. This transformation would be catalyzed by an ADH, which delivers a hydride from a cofactor, typically NADH or NADPH, to one face of the carbonyl group, thereby establishing the stereochemistry at the newly formed chiral center. To make the process economically viable, the expensive cofactor is continuously regenerated in situ using a sacrificial co-substrate, such as isopropanol (B130326) or glucose, which is catalyzed by the same ADH or a second coupled enzyme system. nih.govrsc.org

The choice of the specific ADH is crucial as it determines the stereochemical outcome of the reduction. ADHs are classified based on Prelog's rule, which predicts the stereochemistry of the resulting alcohol. Anti-Prelog ADHs, for instance, are known to produce (R)-alcohols from the corresponding ketones. nih.gov While specific studies on the enzymatic reduction of precursors to this compound are not widely reported, the broad substrate tolerance of many ADHs suggests that this approach is feasible. The table below presents data from studies on the asymmetric reduction of analogous sulfur-containing or structurally similar ketones, illustrating the potential of this methodology.

Table 1: Examples of Alcohol Dehydrogenase (ADH) Catalyzed Asymmetric Reduction of Ketones
EnzymeSubstrateReaction ConditionsProductEnantiomeric Excess (ee)Conversion
ADH from Rhodococcus ruber1-Phenyl-2-sulfanylethanoneWhole cells, isopropanol as co-substrate, phosphate (B84403) buffer (pH 7.0)(S)-1-Phenyl-2-sulfanylethanol>99%>95%
ADH from Lactobacillus kefirAcetophenoneWhole cells (E. coli expressing Lk-ADH), isopropanol, Tris-HCl buffer (pH 7.5)(R)-1-Phenylethanol>99%>99%
ADH from Thermus thermophilus HB272,2,2-TrifluoroacetophenonePurified enzyme, NADPH, glyoxylate-agarose immobilization, pH 7, 65°C(S)-(+)-α-(Trifluoromethyl)benzyl alcohol96%Quantitative
ADH from Candida parapsilosis2-HydroxyacetophenoneRecombinant E. coli, NADPH, phosphate buffer(S)-1-Phenyl-1,2-ethanediol>99%High
This table presents representative data for the enzymatic reduction of ketones analogous to the precursors of this compound, demonstrating the potential for high enantioselectivity and conversion rates.

Green Chemistry Principles Applied to this compound Production

Green chemistry principles are integral to the development of sustainable chemical processes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com The application of these principles to the production of this compound can significantly enhance its environmental profile.

Atom Economy

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chimia.ch It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chimia.ch A higher atom economy indicates a more efficient process with less waste generation.

A plausible synthetic route to this compound is the nucleophilic substitution reaction between 1-chloro-2-propanol (B90593) and sodium methanethiolate. This reaction is an adaptation of the Williamson ether synthesis for thioethers. brainkart.com

The table below details the theoretical atom economy for this proposed synthesis.

Table 2: Theoretical Atom Economy for the Synthesis of this compound
Reactant 1Reactant 2Desired ProductByproductTheoretical Atom Economy (%)
1-Chloro-2-propanol (C₃H₇ClO)Sodium Methanethiolate (CH₃NaS)This compound (C₄H₁₀OS)Sodium Chloride (NaCl)64.8%
This table illustrates the calculation of the atom economy for a proposed synthesis of this compound, highlighting the generation of a significant amount of inorganic salt as a byproduct.

Solvent Selection Optimization

The choice of solvent is critical in green chemistry as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a process. Ideal green solvents are non-toxic, biodegradable, and derived from renewable resources. The selection of a suitable solvent for the synthesis of this compound should consider factors such as reactant solubility, reaction kinetics, and ease of separation and recycling.

The table below provides a selection of solvents with their green chemistry considerations for the synthesis of thioether alcohols.

Table 3: Solvent Selection for Thioether Alcohol Synthesis
SolventClassificationGreen Chemistry Considerations
EthanolBio-based, ProticRenewable, low toxicity, biodegradable. Suitable for reactions with ionic species.
2-Methyltetrahydrofuran (2-MeTHF)Bio-based, AproticDerived from biomass, higher boiling point than THF, forms an azeotrope with water for easier removal.
Dimethyl Sulfoxide (B87167) (DMSO)Petroleum-based, AproticHigh boiling point can make removal difficult. Effective for SN2 reactions, but should be used sparingly and recycled.
WaterBenign, ProticThe greenest solvent, but solubility of organic reactants can be an issue. Phase-transfer catalysts may be required.
This table presents a comparative analysis of potential solvents for the synthesis of this compound, evaluated based on green chemistry principles.

Sustainable Feedstocks

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. For the synthesis of this compound, both of its key building blocks, a propanol (B110389) derivative and a methylthio source, can potentially be derived from biomass.

Bio-based Propanol: Propanol can be produced from renewable resources. A notable example is the conversion of glycerol, a byproduct of biodiesel production, into bio-propanol through catalytic hydrotreatment. researchgate.netcerionnano.com This process not only provides a renewable source of propanol but also valorizes a waste stream from the biofuel industry. researchgate.netcerionnano.com

Renewable Methanethiol: Methanethiol is a naturally occurring organosulfur compound produced from the degradation of sulfur-containing amino acids, such as methionine, by microorganisms. nih.govcaister.com It is also a byproduct of kraft pulping in the paper industry. wikipedia.org Research is ongoing to develop efficient biotechnological routes for the production of methanethiol from biomass, which could provide a sustainable alternative to its current production from fossil fuels. nih.govcaister.com

Process Intensification

Process intensification refers to the development of innovative technologies that lead to smaller, safer, and more energy-efficient chemical processes. kewaunee.in For the production of specialty chemicals like this compound, continuous flow manufacturing offers significant advantages over traditional batch processing. kewaunee.indeskera.com

In a continuous flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. deskera.com The small reactor volumes enhance heat and mass transfer, which is particularly beneficial for exothermic reactions. Furthermore, continuous flow systems can be easily automated and scaled up, reducing manual intervention and improving process consistency. deskera.com The integration of in-line purification and analysis techniques can further streamline the manufacturing process, leading to a more efficient and sustainable production of this compound. cambrex.com

Reactivity and Mechanistic Investigations of 2 Methylsulfanyl Propan 1 Ol

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in 2-(methylsulfanyl)propan-1-ol is susceptible to oxidation, a common transformation for dialkyl sulfides. libretexts.org This process allows for the stepwise conversion of the sulfide into a sulfoxide (B87167) and subsequently into a sulfone, with the oxidation state of sulfur increasing at each step.

The oxidation of sulfides is a fundamental reaction in organic chemistry. jchemrev.com For this compound, this transformation can be controlled to yield either the corresponding sulfoxide, 2-(methylsulfinyl)propan-1-ol, or the sulfone, 2-(methylsulfonyl)propan-1-ol. libretexts.orgacs.org The choice of oxidizing agent and reaction conditions determines the final product.

Commonly used oxidants for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and sodium periodate. libretexts.orgjchemrev.com For instance, treatment of a sulfide with one equivalent of an oxidizing agent such as H₂O₂ at moderate temperatures typically yields the sulfoxide. libretexts.org Further oxidation of the sulfoxide with a stronger oxidizing agent or more forcing conditions produces the sulfone. libretexts.org The selective synthesis of sulfoxides requires careful control to prevent over-oxidation to the sulfone. jchemrev.comrsc.org Conversely, the synthesis of sulfones often employs an excess of the oxidant to ensure complete conversion. rsc.orgorganic-chemistry.org

The table below summarizes the oxidation products of this compound.

ReactantOxidation Product (Stage 1)Oxidation Product (Stage 2)
This compound2-(Methylsulfinyl)propan-1-ol2-(Methylsulfonyl)propan-1-ol

The mechanism of sulfur oxidation by reagents like hydrogen peroxide involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the peroxide. rsc.org This process is a key transformation in both organic synthesis and biological systems. rsc.org The reaction proceeds through a transition state where the oxygen atom is transferred to the sulfur, resulting in the formation of the sulfoxide and a molecule of water.

For the subsequent oxidation of the sulfoxide to a sulfone, the sulfoxide itself acts as the nucleophile. The sulfur atom in the sulfoxide, although less nucleophilic than in the sulfide, attacks another molecule of the oxidizing agent. This second oxygen transfer event leads to the formation of the sulfone. The reduced nucleophilicity of the sulfoxide compared to the sulfide is the reason why controlled, stepwise oxidation is possible. jchemrev.com

Nucleophilic and Electrophilic Transformations of this compound

The dual functionality of this compound allows it to participate in a variety of nucleophilic and electrophilic reactions at both the hydroxyl group and the sulfur atom.

The primary hydroxyl group in this compound can act as a nucleophile or be converted into a good leaving group for subsequent substitution reactions. ntu.ac.ukunco.edu

A common transformation is the conversion of the alcohol to a methanesulfonate (B1217627) (mesylate) ester by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. wikipedia.org The reaction is believed to proceed via the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the alcohol. wikipedia.org The resulting mesylate is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. wikipedia.org

The hydroxyl group can also be activated by Lewis acids. For example, treatment with boron trifluoride etherate (BF₃·OEt₂) can protonate the hydroxyl group, converting it into a better leaving group (H₂O) and facilitating its displacement by a nucleophile. tubitak.gov.tr

The table below illustrates typical reactions at the hydroxyl group.

ReactantReagentReaction TypeProduct
This compoundMethanesulfonyl chloride (MsCl) / BaseEsterification (Mesylation)2-(Methylsulfanyl)propyl methanesulfonate
This compoundBF₃·OEt₂ / Nucleophile (Nu⁻)Lewis Acid-Catalyzed SubstitutionProduct of Nu⁻ displacement

The sulfur atom in the sulfide moiety is nucleophilic and can react with electrophiles. A characteristic reaction of dialkyl sulfides is their reaction with primary alkyl halides in an Sₙ2 mechanism to form trialkylsulfonium salts. libretexts.org For example, this compound can react with an alkyl halide like iodomethane (B122720) to yield a sulfonium (B1226848) salt. This reaction highlights the ability of the sulfur atom to act as a potent nucleophile. libretexts.org

The sulfur atom's nucleophilicity is also central to more complex transformations. Upon oxidation to the sulfoxide, the molecule can undergo reactions like the Pummerer rearrangement, where activation by an electrophile (e.g., an acid anhydride) leads to the formation of an α-substituted sulfide. nih.gov

Elimination Reactions and Characterization of Reaction Products

Alcohols can undergo elimination reactions, specifically dehydration, to form alkenes. savemyexams.com This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat. docbrown.infogoogle.com The mechanism involves protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). savemyexams.com Loss of the water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon atom to form a double bond. libretexts.org

In the case of this compound, dehydration would lead to the formation of an alkene. Since it is a primary alcohol, the initial carbocation formed would be primary, which is unstable and may be prone to rearrangement. However, the most straightforward elimination product would be 2-(methylsulfanyl)prop-1-ene.

The products of such reactions are typically characterized using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structure of the alkene by showing characteristic signals for vinylic protons. Infrared (IR) spectroscopy would show the disappearance of the broad O-H stretch of the alcohol and the appearance of a C=C stretching vibration. Mass spectrometry would confirm the molecular weight of the product.

The table below shows the expected product from the elimination reaction.

ReactantReaction TypeConditionsMajor Product
This compoundDehydration (Elimination)Conc. H₂SO₄ or H₃PO₄, Heat2-(Methylsulfanyl)prop-1-ene

2 Methylsulfanyl Propan 1 Ol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The dual functionality of 2-(methylsulfanyl)propan-1-ol makes it a promising starting material for the synthesis of various sulfur-containing heterocyclic compounds. The hydroxyl group can be readily converted into a leaving group, such as a tosylate or a halide, facilitating intramolecular cyclization via nucleophilic attack by the sulfur atom. This strategy can lead to the formation of four-membered thietane (B1214591) rings or, through more complex reaction cascades, larger heterocyclic systems.

For instance, the intramolecular cyclization of a derivatized this compound can yield substituted thietanes. Thietanes are important structural motifs found in some natural products and pharmaceuticals, and they also serve as versatile intermediates in organic synthesis. The general synthetic approach is outlined in the scheme below:

Reactant Reagents and Conditions Product Yield (%)
This compound1. TsCl, Pyridine; 2. Strong Base3-MethylthietaneNot Reported

While specific, high-yielding examples for the direct conversion of this compound to heterocycles are not extensively documented in the literature, the fundamental reactivity principles of its constituent functional groups strongly support its potential in this area. The synthesis of other sulfur-containing heterocycles, such as thianes (six-membered rings), could also be envisaged through multi-step sequences involving this building block.

Role in the Construction of Chiral Molecules

The application of this compound in the synthesis of chiral molecules is an area of significant potential, primarily through two conceptual pathways: its use as a prochiral substrate for asymmetric transformations or its derivatization into a chiral auxiliary.

As a prochiral molecule, the carbon atom bearing the methylsulfanyl group is a potential stereocenter. Asymmetric oxidation of the sulfur atom to a sulfoxide (B87167) would introduce a chiral center at the sulfur atom, leading to enantiomerically enriched sulfoxides. These chiral sulfoxides are valuable intermediates and have been widely used as chiral auxiliaries and in the synthesis of optically active compounds.

Substrate Chiral Reagent/Catalyst Product Enantiomeric Excess (ee %)
This compoundAsymmetric Oxidizing Agent(R/S)-2-(Methylsulfinyl)propan-1-olNot Reported

Furthermore, while no specific examples are documented, this compound could theoretically be resolved into its enantiomers through classical resolution techniques, such as the formation of diastereomeric esters with a chiral acid. The resulting enantiomerically pure alcohol could then be employed as a chiral building block in the synthesis of more complex chiral targets. The development of chiral auxiliaries derived from amino alcohols is a well-established field, and by analogy, chiral derivatives of this compound could potentially serve a similar role, directing the stereochemical outcome of reactions.

Utilization in the Synthesis of Polymer Monomers and Advanced Materials Precursors

The functional groups of this compound make it an attractive candidate for the synthesis of specialized monomers for functional polymers and precursors for advanced materials. The hydroxyl group can be readily esterified with polymerizable groups, such as acrylates or methacrylates, to yield monomers containing a pendant methylsulfanyl group.

The presence of the sulfur atom in the resulting polymer can impart unique properties, such as increased refractive index, metal-binding capabilities, and responsiveness to stimuli like oxidation. For example, a monomer derived from this compound could be synthesized as follows:

Reactant Reagents and Conditions Product Monomer Potential Polymer Application
This compoundAcryloyl chloride, Triethylamine2-(Methylsulfanyl)propyl acrylateFunctional polymers with tunable properties

Polymers derived from such monomers could find applications in coatings, optical materials, and stimuli-responsive hydrogels. The thioether group can be oxidized to a sulfoxide or sulfone, providing a post-polymerization modification strategy to alter the polymer's polarity and solubility. While direct polymerization of a monomer derived from this compound is not prominently reported, the synthesis and polymerization of structurally related monomers, such as N-(2-(methylthio)ethyl)acrylamide, to form polymersomes for drug delivery applications has been documented, highlighting the potential of this class of monomers.

Applications in the Synthesis of Natural Product Analogs and Derivatives

Natural products and their analogs are a cornerstone of drug discovery and chemical biology. The structural features of this compound make it a potential building block for the synthesis of analogs of natural products that contain sulfur atoms or short, functionalized alkyl chains.

The thioether moiety is present in a variety of natural products and is often crucial for their biological activity. By employing this compound as a synthon, chemists can introduce the methylsulfanylpropyl fragment into larger molecules to create novel analogs of known bioactive compounds. The hydroxyl group provides a convenient handle for attaching this fragment to other parts of the target molecule through ester, ether, or other linkages.

A hypothetical synthetic application could involve the coupling of a protected form of this compound with a complex molecular scaffold to generate a new derivative of a natural product.

Natural Product Class Synthetic Strategy Involving this compound Potential Biological Activity of Analog
AlkaloidsIncorporation of the methylsulfanylpropyl side chainAltered receptor binding or metabolic stability
MacrolidesModification of the macrocyclic ring with the building blockEnhanced or modified antibiotic activity

While specific total syntheses of natural product analogs directly utilizing this compound are not found in the current literature, the principles of retrosynthetic analysis suggest its potential as a valuable fragment for the modular synthesis of new bioactive molecules. The development of synthetic routes that incorporate this building block could lead to the discovery of novel compounds with interesting pharmacological properties.

Computational and Theoretical Studies of 2 Methylsulfanyl Propan 1 Ol

Conformational Analysis and Energy Landscapes

The flexibility of 2-(methylsulfanyl)propan-1-ol is centered around the rotation of its single bonds, particularly the C-C, C-O, and C-S bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them, collectively known as the potential energy surface.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the energetically preferred conformations of a molecule. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy landscape can be mapped. For molecules containing both hydroxyl and sulfur groups, studies on analogous compounds suggest that intramolecular interactions, such as hydrogen bonding and steric repulsion, are critical in dictating the most stable conformers. rsc.org

DFT methods, particularly using hybrid functionals like B3LYP or M06, combined with Pople-style basis sets (e.g., 6-311G(d,p)), are well-suited for this type of analysis. mdpi.com Calculations on similar 2-thio-substituted alcohols have indicated a preference for a gauche relationship between the sulfur-containing group and the hydroxyl group. rsc.org This preference is often attributed to stabilizing polar interactions between the heteroatoms. For this compound, this would involve the orientation of the methylsulfanyl group relative to the hydroxymethyl group around the central C-C bond.

The results of such a conformational search would typically be presented as a table of low-energy conformers, their relative energies, and key dihedral angles.

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (O-C1-C2-S)Relative Energy (kcal/mol)Population (%) at 298 K
Gauche 1~65°0.0055.8
Anti~180°0.4528.1
Gauche 2~-65°0.1516.1

Note: This table is a hypothetical representation of typical results from DFT calculations and is for illustrative purposes only.

While DFT calculations identify stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide a dynamic view of conformational behavior over time. mdpi.com MD simulations model the atomic motions of the molecule by applying classical mechanics, with the forces between atoms described by a molecular force field (e.g., OPLS-AA, GAFF). nih.gov

By simulating this compound in a solvent box (typically water or a non-polar solvent) at a specific temperature, one can observe how the molecule explores its conformational space. These simulations can validate the stability of the minimum-energy conformers found by DFT and reveal the transition pathways between them. The resulting trajectory provides statistical information on the probability of finding the molecule in any given conformation, offering a more complete picture of its flexibility and average structure in a condensed phase.

Electronic Structure and Bonding Properties

The arrangement of electrons within this compound governs its reactivity, polarity, and intermolecular interactions. Computational methods are essential for visualizing and quantifying these electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

DFT calculations can determine the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur and oxygen atoms, as these are the highest-energy electrons. The LUMO would likely be an anti-bonding σ* orbital associated with the C-S or C-O bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties from DFT Calculations

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO2.1Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)8.6Indicator of chemical reactivity and stability

Note: This table contains hypothetical data to illustrate the typical output of an FMO analysis.

The distribution of electron density in a molecule is rarely uniform due to differences in electronegativity between atoms. This leads to a specific charge distribution and a molecular electrostatic potential (MEP). The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential.

For this compound, an MEP map generated from DFT calculations would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen and sulfur atoms, highlighting their character as sites for electrophilic attack or hydrogen bond acceptance. mdpi.com Conversely, regions of positive potential (colored blue) would be found around the hydrogen atom of the hydroxyl group, identifying it as an acidic proton and a potential hydrogen bond donor site. mdpi.com This analysis is crucial for understanding the molecule's polarity and how it will interact with other molecules, solvents, or biological receptors.

Prediction of Spectroscopic Parameters Using Theoretical Models

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical models, primarily based on DFT, can calculate various spectroscopic parameters with a high degree of accuracy, aiding in the analysis of experimental results.

For this compound, DFT calculations can predict:

NMR Spectra: ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts can be calculated. These theoretical values, when compared to experimental data, can confirm the molecular structure and help assign specific peaks to individual atoms within the molecule.

IR Spectra: The vibrational frequencies and their corresponding intensities can be computed. This generates a theoretical infrared (IR) spectrum, where specific peaks can be assigned to the stretching and bending modes of functional groups, such as the O-H stretch of the alcohol, C-H stretches of the alkyl chain, and vibrations involving the C-S bond.

This correlation between theoretical and experimental spectra is a powerful method for structural elucidation and confirmation.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

ParameterTheoretical ValueExperimental Value
¹H NMR Shift (O-H)2.5 ppm2.4 ppm
¹³C NMR Shift (C-OH)65.1 ppm64.8 ppm
IR Frequency (O-H stretch)3350 cm⁻¹3345 cm⁻¹

Note: This table is for illustrative purposes only, showing the typical agreement between calculated and experimental values.

Despite a comprehensive search for computational and theoretical studies focusing on the reaction mechanisms of this compound, no specific research articles detailing the elucidation of its reaction mechanisms via computational approaches were found.

While computational chemistry is a powerful tool for investigating reaction pathways, including the determination of transition states, activation energies, and reaction intermediates, it appears that this compound has not been the specific subject of such published studies.

General computational studies on related classes of compounds, such as thiols, sulfides, and alcohols, have been conducted. These studies often explore reaction mechanisms like oxidation, nucleophilic additions, and radical-mediated processes using methods like Density Functional Theory (DFT). However, in the absence of research focused directly on this compound, any discussion of its specific reaction mechanisms would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, this section cannot be completed with detailed research findings and data tables as per the instructions, due to the lack of available scientific literature on this specific topic.

Biochemical Pathways and Enzymatic Transformations Involving 2 Methylsulfanyl Propan 1 Ol Excluding Human Clinical/safety

Microbial Metabolism and Biotransformation Pathways

Bacteria, particularly species from genera such as Rhodococcus, are well-documented for their ability to metabolize a wide array of organosulfur compounds. microbiologyresearch.orgoup.com While direct studies on 2-(methylsulfanyl)propan-1-ol are limited, the metabolism of similar sulfur-containing molecules suggests potential pathways. Bacteria can utilize such compounds as a source of sulfur, a critical element for growth and cellular functions. microbiologyresearch.orgkegg.jp

The metabolism of this compound in bacteria likely initiates with the oxidation of the alcohol moiety or the sulfur atom. Alcohol dehydrogenases (ADHs) are key enzymes that could catalyze the oxidation of the primary alcohol group of this compound to its corresponding aldehyde, 2-(methylsulfanyl)propanal. This is a common step in the degradation of many alcohols. Subsequently, an aldehyde dehydrogenase could further oxidize the aldehyde to 2-(methylsulfanyl)propanoic acid.

Alternatively, the thioether bond is a target for bacterial enzymatic cleavage. Some bacteria possess enzymes capable of cleaving carbon-sulfur bonds. microbiologyresearch.org In the case of this compound, this could lead to the formation of propan-1-ol and methanethiol (B179389). The latter can then be assimilated into sulfur metabolic pathways. The metabolism of organosulfur compounds in bacteria is often a highly regulated process, with the expression of desulfurization enzymes induced in the absence of more readily available sulfur sources like sulfate. microbiologyresearch.org

Table 1: Potential Bacterial Enzymes in this compound Metabolism

Enzyme ClassPotential ReactionPotential Product(s)
Alcohol DehydrogenaseOxidation of the primary alcohol2-(Methylsulfanyl)propanal
Aldehyde DehydrogenaseOxidation of the aldehyde2-(Methylsulfanyl)propanoic acid
Thioether-cleaving enzymesCleavage of the C-S bondPropan-1-ol, Methanethiol
Sulfur-oxidizing enzymesOxidation of the sulfur atom2-(Methylsulfinyl)propan-1-ol

Yeasts, such as Saccharomyces cerevisiae, and various filamentous fungi are also known to biotransform sulfur-containing compounds. nih.gov In the context of fermented beverages, yeast metabolism can lead to the formation of a variety of volatile sulfur compounds that contribute to the aroma profile. bio-conferences.orgbio-conferences.org The biotransformation of this compound by yeasts and fungi could follow similar oxidative pathways as observed in bacteria.

Fungi, including species of Aspergillus and basidiomycetes like Coriolus versicolor and Tyromyces palustris, have demonstrated the ability to degrade thioethers. nih.govsci-hub.se The initial step in the degradation of benzyl (B1604629) sulfide (B99878) by Coriolus versicolor was found to be the hydrolytic cleavage of the thioether bond, yielding benzyl alcohol and benzyl mercaptan. nih.gov A similar mechanism could be applicable to this compound, resulting in propan-1-ol and methanethiol.

Furthermore, fungi are known to possess a wide range of oxidative enzymes, such as cytochrome P450 monooxygenases, which could be involved in the oxidation of the sulfur atom in this compound to form the corresponding sulfoxide (B87167), 2-(methylsulfinyl)propan-1-ol. mdpi.com

Table 2: Potential Yeast and Fungal Biotransformation Reactions of this compound

Organism TypePotential TransformationPotential Product(s)
Yeasts (Saccharomyces)Oxidation of the alcohol group2-(Methylsulfanyl)propanal
Filamentous FungiCleavage of the thioether bondPropan-1-ol, Methanethiol
Filamentous FungiOxidation of the sulfur atom2-(Methylsulfinyl)propan-1-ol

Plant Biosynthesis and Degradation Routes

Plants synthesize a vast array of sulfur-containing secondary metabolites that play crucial roles in defense and signaling. mdpi.comfrontiersin.orgopenagrar.de While the direct biosynthesis of this compound in plants is not extensively documented, the building blocks and enzymatic capabilities for its formation exist. The sulfur atom in such compounds is ultimately derived from sulfate, which is assimilated into cysteine. researchgate.netresearchgate.net Cysteine then serves as the primary sulfur donor for the biosynthesis of other sulfur-containing molecules. mdpi.com

The biosynthesis could potentially involve the methylation of a three-carbon thiol precursor. The degradation of this compound in plants may occur through oxidative pathways similar to those in microbes, involving alcohol dehydrogenases and potentially sulfur-oxidizing enzymes. Plants are also capable of conjugating xenobiotics and their metabolites with endogenous molecules like glutathione (B108866), a process often mediated by glutathione S-transferases, as a detoxification mechanism. nih.govfrontiersin.org

Enzymatic Characterization and Substrate Specificity (In Vitro Studies)

In vitro studies of specific enzymes provide valuable insights into the potential transformations of this compound.

Alcohol dehydrogenases (ADHs) are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. While specific studies on the activity of ADHs with this compound are not widely available, the substrate specificity of ADHs from various sources has been extensively studied. Many ADHs exhibit broad substrate specificity and are capable of acting on a range of primary and secondary alcohols. It is highly probable that an ADH could catalyze the oxidation of the primary alcohol group in this compound.

Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to an acceptor molecule. wikipedia.org Thioether S-methyltransferases are a specific class of these enzymes that act on sulfur-containing compounds. wikipedia.orgnih.gov While these enzymes are often associated with the methylation of thiols, some O-methyltransferases have been shown to catalyze the S-methylation of aromatic thiols. researchgate.net The biosynthesis of this compound could potentially involve a methyltransferase acting on a precursor molecule.

Sulfur-oxidizing enzymes are critical in the metabolism of organosulfur compounds. These enzymes can catalyze the oxidation of the sulfur atom in a thioether to form a sulfoxide and subsequently a sulfone. nih.govresearchgate.netlibretexts.org This is a common detoxification pathway in many organisms. In vitro studies with purified sulfur-oxidizing enzymes could confirm their ability to act on this compound and elucidate the kinetics of such a reaction.

Advanced Analytical Methodologies for 2 Methylsulfanyl Propan 1 Ol in Research Matrices

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantitative analysis of 2-(Methylsulfanyl)propan-1-ol from complex sample matrices. Gas and liquid chromatography are the most prominently used techniques, each offering distinct advantages depending on the sample's nature and the analytical objectives.

Gas Chromatography (GC) with Specialized Detectors (e.g., FPD, SCD)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the required selectivity and sensitivity for sulfur-containing molecules.

The Flame Photometric Detector (FPD) has been traditionally used for sulfur analysis. However, it can be susceptible to quenching from co-eluting hydrocarbons and may exhibit a non-linear response. A more advanced and preferred alternative is the Sulfur Chemiluminescence Detector (SCD). The SCD offers superior sensitivity and selectivity, providing a linear and equimolar response to sulfur compounds without interference from the sample matrix. gcms.czcloudfront.net This makes it particularly well-suited for the trace-level analysis of sulfur compounds in complex matrices such as alcoholic beverages. gcms.czchromatographyonline.comshimadzu.com

For the analysis of volatile sulfur compounds in beverages, headspace sampling is often employed to introduce the analytes into the GC system. chromatographyonline.comshimadzu.com This technique minimizes matrix effects and allows for the sensitive detection of compounds like this compound.

Table 1: Typical GC-SCD Parameters for Volatile Sulfur Compound Analysis in Beverages

Parameter Setting
GC System Nexis GC-2030 or similar
Detector Sulfur Chemiluminescence Detector (SCD-2030)
Headspace Sampler HS-20 or similar
Column DB-5, OV-1, or similar capillary column
Oven Temperature Program Initial temperature of 45°C, followed by a ramp
Injector Temperature 150°C
Detector Temperature 275°C
Carrier Gas Nitrogen or Helium
Sample Preparation Headspace vial with internal standard (e.g., ethyl methyl sulfide)

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) provides a viable alternative for the analysis of less volatile sulfur compounds or for samples that are not amenable to GC analysis. While direct HPLC analysis of this compound is not widely documented, methodologies for related sulfur compounds can be adapted.

For the determination of thiols and other sulfur-containing compounds, pre-column derivatization is often necessary to enhance their detection by UV or fluorescence detectors. frontiersin.org For instance, derivatizing agents can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing its detectability. Reverse-phase HPLC with a C18 column is a common approach for separating these derivatives.

Mass Spectrometry (MS) Approaches for Structural Elucidation and Trace Detection

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is an indispensable tool for the unambiguous identification and sensitive detection of this compound.

GC-MS and LC-MS Methodologies for Complex Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds in complex mixtures. In the analysis of alcoholic beverages like Chinese Baijiu, GC-MS has been successfully employed to identify and quantify a range of flavor compounds, including the structural isomer of the target compound, 3-(methylsulfanyl)propan-1-ol. nih.gov The mass spectrum of a compound provides a unique fragmentation pattern that serves as a "fingerprint" for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for the analysis of less volatile or thermally labile sulfur compounds. Similar to HPLC, derivatization may be employed to improve the chromatographic and ionization characteristics of the analyte.

Table 2: GC-MS Parameters for the Analysis of a Structural Isomer in Baijiu

Parameter Setting
GC System 8890 GC or similar
MS System 7000D Triple Quadrupole MS or similar
Column HP-5MS (30 m × 0.25 mm, 0.25 μm) or similar
Oven Temperature Program Initial temperature of 40°C, ramped to 250°C
Injector Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan or Selected Ion Monitoring (SIM)

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) offers enhanced selectivity and sensitivity for the analysis of target compounds in highly complex matrices. By selecting a specific precursor ion and monitoring its characteristic product ions, MS/MS can effectively filter out background noise and interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methylsulfanyl group, the methine proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the compound's structure.

Similarly, the ¹³C NMR spectrum would display characteristic signals for each of the unique carbon atoms in the molecule. The chemical shifts would be influenced by the presence of the sulfur and oxygen atoms.

NMR spectroscopy is also a crucial tool for stereochemical research. For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes that are distinguishable by NMR. This allows for the determination of enantiomeric purity and the assignment of absolute configuration. Although this compound is not chiral, this technique is highly relevant for the stereochemical analysis of other chiral sulfur compounds.

Advanced Sample Preparation Techniques for Specific Research Matrices

The accurate and sensitive analysis of this compound in diverse and complex research matrices necessitates sophisticated sample preparation techniques. These methods are crucial for isolating the target analyte from interfering compounds, pre-concentrating it to detectable levels, and ensuring its stability, especially given the volatile and reactive nature of many organosulfur compounds. acs.orgdokumen.pubnih.govwur.nlresearchgate.net The selection of an appropriate sample preparation strategy is contingent upon the specific characteristics of the research matrix, such as its physical state (solid, liquid, gas), chemical composition, and the concentration of the analyte. acs.orgdokumen.pub

Advanced sample preparation techniques aim to overcome the limitations of traditional methods by offering higher recovery rates, improved selectivity, reduced solvent consumption, and amenability to automation. mdpi.comchromatographyonline.comscispace.com For volatile sulfur compounds like this compound, techniques that minimize analyte loss through volatilization or degradation are of paramount importance. acs.orgdokumen.pub

Commonly employed advanced techniques for the extraction and concentration of volatile organosulfur compounds from various matrices include:

Solid-Phase Microextraction (SPME): A solvent-free technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample. acs.orgdokumen.pubnih.govacs.org Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like this compound, as it involves exposing the fiber to the vapor phase above the sample, thereby minimizing matrix effects. nih.gov

Stir Bar Sorptive Extraction (SBSE): This technique employs a magnetic stir bar coated with a sorbent material to extract analytes from a liquid sample. acs.orgdokumen.pub It offers a larger sorbent volume compared to SPME, leading to higher analyte recovery.

Solvent-Assisted Flavor Evaporation (SAFE): A specialized distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds from complex matrices under high vacuum and low temperatures, thus preventing thermal degradation and artifact formation. acs.orgdokumen.pubnih.gov

The optimization of these techniques is critical for achieving the desired analytical performance. For instance, in the analysis of volatile sulfur compounds in fermented beverages using HS-SPME, factors such as ethanol concentration, salt addition, extraction time and temperature, and the type of fiber coating have been shown to significantly influence the extraction efficiency. nih.gov

The following table summarizes key research findings on the application of advanced sample preparation techniques for the analysis of volatile sulfur compounds in relevant research matrices.

Research MatrixSample Preparation TechniqueKey Parameters & Findings
Fermented Beverages (e.g., Fruit Brandy)Headspace Solid-Phase Microextraction (HS-SPME)Optimal conditions for 19 sulfur compounds included using a 50/30 μm DVB/CAR/PDMS fiber, extraction at 35°C for 30 min, sample dilution to 2.5% v/v ethanol, and addition of 20% w/v NaCl and 1% EDTA to enhance sensitivity. nih.gov
High Saline Liquid Matrix (e.g., from natural gas desulfurization plants)Headspace Gas ChromatographyDirect sample acidification with a 1M acetate buffer (pH 3.6) increased the response for several volatile organosulfur compounds. This method allows for routine analysis in complex waste streams. nih.govwur.nlresearchgate.net
Ready-to-Eat MeatsSolid-Phase Microextraction (SPME)SPME coupled with a pulsed flame photometric detector (PFPD) was used to detect volatile sulfur compounds in the parts per trillion (ppt) range. The technique helps avoid artifact formation that can occur with high-temperature extraction methods. acs.org
Food and Beverages (General)Various (SPME, SBSE, SAFE)The choice of extraction method depends on the specific food matrix and the volatility of the sulfur compounds. Care must be taken to prevent oxidation and thermal rearrangements of labile sulfur compounds during isolation. acs.orgdokumen.pub

These advanced sample preparation methodologies, when properly optimized and validated, provide the necessary tools for the reliable identification and quantification of this compound in a wide array of research matrices, contributing to a deeper understanding of its role and significance in various scientific fields.

Environmental Chemical Transformations of 2 Methylsulfanyl Propan 1 Ol

Biotic Degradation in Soil and Water Systems

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by microorganisms. This is often the most significant pathway for the removal of organic compounds from the environment.

The initial step in the aerobic biodegradation of thioethers often involves the oxidation of the sulfur atom, a process analogous to the abiotic oxidative degradation. This is typically carried out by monooxygenase enzymes, resulting in the formation of a sulfoxide (B87167). The sulfoxide can then be further oxidized to a sulfone.

Alternatively, some microorganisms may be capable of cleaving the C-S bond directly, although this is generally a more difficult process. The propanol (B110389) moiety of the molecule is expected to be readily biodegradable, as propanol itself is a known substrate for many microorganisms nih.gov.

Based on the expected microbial degradation pathways for thioethers and alcohols, the following potential biodegradation products of 2-(methylsulfanyl)propan-1-ol can be hypothesized:

Sulfoxidation Products:

2-(Methylsulfinyl)propan-1-ol

2-(Methylsulfonyl)propan-1-ol

C-S Bond Cleavage Products:

Propan-1-ol

Methanethiol (B179389)

Further degradation products of propan-1-ol (e.g., propionaldehyde, propionic acid)

Oxidation products of methanethiol (e.g., dimethyl disulfide, dimethyl sulfoxide)

Mineralization Products:

Carbon dioxide (CO₂)

Sulfate (SO₄²⁻)

Water (H₂O)

The complete mineralization of this compound to inorganic compounds represents the ultimate removal of the compound from the environment.

Data Table: Plausible Biodegradation Products of this compound

Product Name Chemical Formula Formation Pathway
2-(Methylsulfinyl)propan-1-ol C₄H₁₀O₂S Sulfoxidation
2-(Methylsulfonyl)propan-1-ol C₄H₁₀O₃S Sulfoxidation
Propan-1-ol C₃H₈O C-S bond cleavage
Methanethiol CH₄S C-S bond cleavage
Sulfate SO₄²⁻ Mineralization of sulfur

Volatilization and Atmospheric Fate (Chemical Aspects)

Volatilization:

The tendency of a chemical to move from water or soil to the air is known as volatilization. This process is governed by the compound's vapor pressure and its Henry's Law constant. While specific data for this compound are not available, related compounds like 3-(methylthio)-1-propanol have a relatively low vapor pressure, suggesting that volatilization from water and soil may not be a rapid process wikipedia.org. However, as an organosulfur compound, it may contribute to odor if volatilized nih.govmdpi.com.

Atmospheric Fate:

Once in the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with photochemically produced hydroxyl radicals (•OH) nih.govbohrium.com. The rate of this reaction will determine the atmospheric lifetime of the compound.

The reaction with OH radicals is likely to proceed via H-atom abstraction from the various C-H bonds or addition to the sulfur atom bohrium.com. For a structurally similar compound, 2-amino-2-methyl-1-propanol, the reaction with OH radicals has an atmospheric lifetime of about 10 hours nih.gov. It is plausible that this compound has a similarly short atmospheric lifetime.

The atmospheric oxidation of thioethers can lead to the formation of sulfur dioxide (SO₂), which can be further oxidized to sulfuric acid (H₂SO₄), a component of acid rain. Other potential atmospheric degradation products include aldehydes and ketones resulting from the fragmentation of the carbon skeleton.

Future Research Directions and Unexplored Avenues for 2 Methylsulfanyl Propan 1 Ol Studies

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Machine learning models can be trained on large datasets of known organosulfur compounds to predict the physicochemical properties of 2-(Methylsulfanyl)propan-1-ol and its derivatives with high accuracy. mit.edu This includes predicting properties such as boiling point, solubility, and toxicity without the need for extensive, time-consuming, and costly laboratory experiments. mit.edu Furthermore, AI algorithms can analyze its molecular structure to forecast its potential biological activities, guiding experimental efforts toward the most promising applications in medicine or agriculture.

AI/ML Application AreaPotential Impact on this compound Research
Property Prediction Rapidly estimate physicochemical properties (e.g., boiling point, solubility) and biological activity. mit.edu
Reaction Outcome Prediction Forecast the products and yields of unknown reactions, optimizing synthetic strategies. chemai.io
Retrosynthetic Analysis Design efficient and novel synthetic pathways to the target molecule and its derivatives. ijsea.com
Mechanism Elucidation Assist in determining reaction pathways and identifying transient intermediates. ijsea.com

Exploration of Novel Catalytic Systems for Enhanced Synthesis and Transformation

Advances in catalysis are crucial for developing efficient, selective, and environmentally friendly methods for synthesizing and modifying this compound. Future research should focus on moving beyond traditional methods that may require harsh conditions or toxic reagents. organic-chemistry.org

One promising area is the development of novel organocatalytic systems. These metal-free catalysts offer a more sustainable alternative to heavy metal catalysts. For instance, photochemical organocatalytic protocols could enable the synthesis of thioethers under mild conditions using light as an energy source. iciq.orgnih.gov Exploring catalysts like triphenylacetyl phosphine (TAPC) could provide efficient, metal-free, and solvent-free conditions for creating the thioether bond in this compound. organic-chemistry.org

Furthermore, the application of heterogeneous catalysts, such as nanolayered cobalt-molybdenum sulfide (B99878) materials, could facilitate the synthesis through borrowing hydrogen strategies, which are atom-economical. researchgate.net Research into ruthenium pincer complexes, which have shown efficacy in the hydrogenation of thioesters to form thiols and alcohols, could be adapted for transformative reactions involving this compound. nih.gov These advanced catalytic systems promise not only to improve the efficiency and selectivity of existing synthetic routes but also to unlock novel transformations, allowing for the creation of a diverse library of derivatives for further study.

Catalytic SystemDescriptionPotential Advantage for this compound
Organocatalysis Uses small organic molecules as catalysts.Metal-free, milder reaction conditions, reduced environmental impact. organic-chemistry.orgiciq.org
Photocatalysis Utilizes light to drive chemical reactions.Energy-efficient, enables novel reaction pathways under mild conditions. nih.gov
Heterogeneous Catalysis Catalyst is in a different phase from the reactants.Easy separation and recycling of the catalyst, suitable for continuous flow processes. researchgate.net
Pincer Complex Catalysis Employs metal complexes with tridentate ligands.High efficiency and selectivity for specific transformations like hydrogenation. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The development and application of advanced spectroscopic techniques for in situ monitoring can provide real-time insights into the synthesis and transformation of this compound. wikipedia.orgmt.com

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to observe the formation of intermediates, track the concentration of reactants and products over time, and identify the active catalytic species under actual reaction conditions. mt.comyoutube.com This data is invaluable for elucidating complex reaction mechanisms and optimizing parameters like temperature, pressure, and catalyst loading to maximize yield and minimize byproducts. youtube.com

Moreover, coupling these spectroscopic methods with other analytical tools like mass spectrometry or X-ray absorption spectroscopy can offer a more comprehensive picture of the chemical environment. wikipedia.orgfrontiersin.org For example, in situ NMR spectroscopy can provide detailed structural information about transient species that are too unstable to be isolated. wikipedia.org The application of these state-of-the-art monitoring tools will enable a more rational and efficient approach to developing robust and scalable processes for this compound.

Elucidation of Uncharacterized Biochemical Pathways

Organosulfur compounds play a critical, yet often poorly understood, role in biogeochemical cycles and cellular metabolism. unimelb.edu.auarc.gov.au A significant future research avenue is to investigate the potential involvement of this compound in uncharacterized biochemical pathways. Microorganisms, in particular, possess a diverse array of enzymes and metabolic pathways for processing organosulfur molecules. unimelb.edu.aunih.gov

Research could focus on identifying microbes from soil or marine environments that are capable of metabolizing this compound. arc.gov.aunih.gov By using genomic and metabolomic approaches, scientists can uncover the specific enzymes and genes responsible for its breakdown or transformation. This could lead to the discovery of novel enzymes with potential applications in biotechnology and bioremediation. arc.gov.au

Furthermore, it is important to explore whether this compound or its metabolites act as "metabolic currencies" or signaling molecules within microbial communities. unimelb.edu.au Many dietary organosulfur compounds are known to have significant biological activities, some of which are mediated through hydrogen sulfide (H₂S) related pathways. frontiersin.org Investigating whether this compound can influence these pathways could reveal new therapeutic or health-promoting properties.

Development of Sustainable and Circular Economy Approaches for Production and Utilization

In line with the global shift towards a more sustainable chemical industry, future research on this compound must incorporate principles of green chemistry and the circular economy. openpr.com This involves developing production methods that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.net

A key objective is to explore bio-based feedstocks for the synthesis of this compound. Lignocellulosic biomass, for instance, can be converted into platform chemicals that could serve as starting materials. mdpi.commdpi-res.com The development of biorefinery systems that integrate the production of biofuels and other value-added products from sources like microalgae could also provide sustainable pathways to precursors. nih.gov

Beyond sustainable production, a circular economy approach considers the entire lifecycle of the compound. This includes designing processes where byproducts are valorized and exploring the potential for recycling or upcycling this compound and materials derived from it. For example, if used in a polymer or material, could it be chemically recycled back to the monomer? By designing for sustainability from the outset, the environmental footprint associated with the production and use of this compound can be significantly reduced, ensuring its long-term viability as a valuable chemical entity. openpr.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylsulfanyl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation reactions involving sulfur-containing precursors (e.g., 2-{[bis(methylsulfanyl)methylidene]-amino}acetate) are commonly employed. Reaction parameters such as solvent polarity, temperature (typically 60–100°C), and catalyst selection (e.g., acid/base) critically impact product distribution. For example, ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate can react with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form annulated pyrimidine derivatives, highlighting the versatility of sulfur-containing intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic (e.g., HPLC, GC-MS) and spectroscopic techniques (NMR, IR). Reference standards for related sulfur-containing alcohols (e.g., propanoic acid derivatives) suggest that retention time matching and spiking experiments are effective for purity validation. Mass spectrometry (MS) with high-resolution capabilities can confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb liquids with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Methodology : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Computational tools (e.g., DFT calculations) can model possible conformers and predict spectra. Cross-validation with X-ray crystallography or variable-temperature NMR experiments can clarify structural ambiguities .

Q. What role does the methylsulfanyl group play in the compound’s adsorption behavior on indoor surfaces?

  • Methodology : Advanced microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) can track surface interactions. Studies on analogous compounds show that sulfur groups enhance adsorption on polar surfaces (e.g., silica) due to dipole interactions. Controlled exposure experiments in simulated indoor environments (humidity: 30–70%) are recommended .

Q. What strategies optimize the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the propanol backbone to modulate lipophilicity and hydrogen-bonding capacity.
  • Biological Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, conduct MTT assays on cancer cell lines .

Key Research Challenges

  • Synthetic Scalability : Low yields in cyclocondensation reactions require optimization of stoichiometry and catalyst loading.
  • Environmental Impact : Limited data on biodegradation pathways; recommend ecotoxicity studies using OECD 301 guidelines.

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.